molecular formula C11H18N2O3 B13199894 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

Cat. No.: B13199894
M. Wt: 226.27 g/mol
InChI Key: HGKVVEIXFHDUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of an appropriate amidoxime with a suitable aldehyde or ketone under basic conditions. For example, the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-methyl-4-hydroxyoxane in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from medicinal chemistry to materials science .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

InChI

InChI=1S/C11H18N2O3/c1-3-9-12-10(16-13-9)7-11(14)4-5-15-8(2)6-11/h8,14H,3-7H2,1-2H3

InChI Key

HGKVVEIXFHDUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCOC(C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.